1-(2-Fluorophenyl)-3-(piperazin-1-yl)pyrazin-2(1H)-one
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Overview
Description
1-(2-Fluorophenyl)-3-(piperazin-1-yl)pyrazin-2(1H)-one is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a pyrazinone core substituted with a fluorophenyl group and a piperazine moiety, which contribute to its distinct chemical behavior and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Fluorophenyl)-3-(piperazin-1-yl)pyrazin-2(1H)-one typically involves the following steps:
Formation of the Pyrazinone Core: The pyrazinone core can be synthesized through the cyclization of appropriate precursors under controlled conditions.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via nucleophilic aromatic substitution reactions, often using fluorinated benzene derivatives.
Attachment of the Piperazine Moiety: The piperazine ring is attached through nucleophilic substitution reactions, typically involving piperazine and suitable leaving groups.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput screening techniques, advanced catalytic systems, and continuous flow reactors to streamline the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Fluorophenyl)-3-(piperazin-1-yl)pyrazin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogenated compounds and strong bases are employed for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
1-(2-Fluorophenyl)-3-(piperazin-1-yl)pyrazin-2(1H)-one has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(2-Fluorophenyl)-3-(piperazin-1-yl)pyrazin-2(1H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the intended application of the compound.
Comparison with Similar Compounds
1-(2-Chlorophenyl)-3-(piperazin-1-yl)pyrazin-2(1H)-one: Similar in structure but with a chlorine atom instead of a fluorine atom.
1-(2-Methylphenyl)-3-(piperazin-1-yl)pyrazin-2(1H)-one: Features a methyl group instead of a fluorine atom.
1-(2-Bromophenyl)-3-(piperazin-1-yl)pyrazin-2(1H)-one: Contains a bromine atom in place of the fluorine atom.
Uniqueness: 1-(2-Fluorophenyl)-3-(piperazin-1-yl)pyrazin-2(1H)-one is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various applications.
Properties
Molecular Formula |
C14H15FN4O |
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Molecular Weight |
274.29 g/mol |
IUPAC Name |
1-(2-fluorophenyl)-3-piperazin-1-ylpyrazin-2-one |
InChI |
InChI=1S/C14H15FN4O/c15-11-3-1-2-4-12(11)19-10-7-17-13(14(19)20)18-8-5-16-6-9-18/h1-4,7,10,16H,5-6,8-9H2 |
InChI Key |
JQFVORUCSKCMCP-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)C2=NC=CN(C2=O)C3=CC=CC=C3F |
Origin of Product |
United States |
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